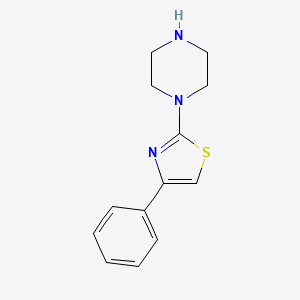

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLMZCDODDGFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351890 | |

| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69389-14-6 | |

| Record name | 1-(4-Phenyl-2-thiazolyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69389-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Phenyl 1,3 Thiazol 2 Yl Piperazine and Its Analogues

Purification and Isolation Methodologies for Synthesized Compounds

The purification and isolation of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity. A combination of techniques including washing, recrystallization, and chromatography is commonly employed.

Washing and Extraction: Initial purification often involves washing the crude reaction product. A common procedure is to pour the reaction mixture into ice-cold water to precipitate the solid product, which is then filtered. neuroquantology.comresearchgate.net The crude solid can be washed with various solutions to remove specific impurities. For example, washing with diethyl ether is used to remove excess unreacted acetophenone (B1666503) and iodine after the synthesis of 2-amino-4-phenylthiazole. asianpubs.org In other cases, washing with dilute aqueous sodium carbonate (Na2CO3) solution is performed. researchgate.net For certain aryl thiazole (B1198619) derivatives, washing with 25% and then 10% acetic acid solutions has been reported. orientjchem.org Liquid-liquid extraction is also utilized; after quenching a reaction with ice, the product can be extracted into an organic solvent like dichloromethane (B109758) (DCM), which is then distilled to yield the product. ijprajournal.com

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. Ethanol (B145695) is a frequently mentioned solvent for the recrystallization of thiazole derivatives. orientjchem.orgresearchgate.netresearchgate.net Other solvents used include acetic acid and isopropyl alcohol. orientjchem.orggoogle.com Anti-solvent crystallization is another effective method, where a compound dissolved in a suitable solvent (e.g., methanol) is precipitated by the addition of an anti-solvent in which the compound is insoluble (e.g., water). researchgate.net The rate of anti-solvent addition and the initial concentration can influence the polymorphic form of the crystals obtained. researchgate.net After crystallization, the purified solid is typically collected by filtration, washed with a small amount of cold solvent, and dried, often in a vacuum oven. google.com

Chromatography: Column chromatography is a powerful tool for separating complex mixtures and isolating pure compounds. Silica gel is the most common stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the target compound and impurities. A mixture of cyclohexane (B81311) and acetone (B3395972) (in ratios like 85:15, 8:2, or 80:20) is frequently used to purify thiazole derivatives. orientjchem.org Another common eluent system is ethyl acetate (B1210297) in n-hexane or petroleum ether. ijprajournal.comnih.gov The purity of the collected fractions is often monitored by Thin Layer Chromatography (TLC), where the retention factor (Rf) of the product is compared to that of the starting materials. orientjchem.org

The following table provides a summary of purification techniques documented for thiazole derivatives.

| Purification Method | Details | Compound Type | Reference |

| Washing | With diethyl ether | 2-Amino-4-phenylthiazole | asianpubs.org |

| With dilute aqueous Na2CO3 | Anil derivative | researchgate.net | |

| With 25% and 10% acetic acid | Aryl thiazole derivative | orientjchem.org | |

| Recrystallization | From 95% ethanol | 4-Bromophenacylbromide | orientjchem.org |

| From ethanol | Thiazole derivatives | researchgate.netresearchgate.net | |

| From isopropyl alcohol | Piperazine (B1678402) derivative hydrochloride | google.com | |

| From acetic acid | Aciform crystals | orientjchem.org | |

| Anti-solvent Crystallization | Water added to methanol (B129727) solution | Thiazole-derivative polymorphs | researchgate.net |

| Column Chromatography | Silica gel; Cyclohexane-acetone (85:15) | Aryl thiazole derivative | orientjchem.org |

| Silica gel; Ethyl acetate-n-hexane (5%) | Piperazine-nitroimidazole conjugate | nih.gov |

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for determining the molecular structure of a compound. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, while IR spectroscopy identifies the functional groups present.

Despite extensive searches for specific ¹H NMR, ¹³C NMR, and IR spectral data for 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, dedicated and verified experimental datasets have not been found in published scientific literature. While research on compounds with similar fragments—such as piperazine-based bis(thiazoles) and other N-arylpiperazines containing thiazole (B1198619) rings—is available, this information cannot be directly extrapolated to accurately describe the title compound due to the influence of the complete molecular structure on spectral characteristics.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation

A thorough search of crystallographic databases and scientific journals did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Consequently, authoritative data on its solid-state conformation, such as the puckering of the piperazine (B1678402) ring and the dihedral angles between the phenyl and thiazole rings, remains unconfirmed. Studies on related molecules, for instance, 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, confirm the planarity of the 4-phenyl-1,3-thiazole moiety in that specific context, but this does not define the conformation of the title compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. This analysis provides insights into the nature and extent of interactions such as hydrogen bonds and π-π stacking, which govern the crystal packing.

As no single crystal X-ray diffraction data for this compound has been published, a Hirshfeld surface analysis has not been performed. Therefore, there is no specific information available regarding the intermolecular interactions that stabilize the crystal structure of this compound.

Computational and Theoretical Investigations

Molecular Docking Simulations for Biological Target Identification and Ligand Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to identify potential biological targets for a drug candidate and to understand the specific interactions that stabilize the ligand-receptor complex. For derivatives sharing the phenyl-thiazole-piperazine scaffold, docking studies have identified several potential protein targets and elucidated key binding interactions.

Studies on related thiazole-piperazine derivatives have shown significant interactions with opioid receptors. nih.gov For instance, docking simulations against the δ-opioid receptor revealed two π-π interactions between the phenyl group on the thiazole (B1198619) ring of a ligand and the phenyl groups of residues Tyr308 and Trp274. nih.gov In other analogues, a π-π interaction was noted between the thiazole ring itself and the phenyl group of Tyr129. nih.gov Similarly, when docked into the κ-opioid receptor, π-π interactions were observed between the thiazole ring and Tyr139, as well as between the compound's phenyl ring and the indole (B1671886) group of Trp287. nih.gov Hydrogen bonds also play a critical role; the sulfonyl moiety in some derivatives formed hydrogen bonds with Cys198. nih.gov

Another identified target for this class of compounds is monoamine oxidase (MAO), particularly the MAO-A isoform. Docking of thiazolylhydrazine-piperazine derivatives into the active site of human MAO-A has shown crucial hydrogen bonds with residues like Cys197 and Gln215, alongside π-π stacking interactions with Tyr407 and Tyr444, which are essential for stabilizing the ligand within the binding pocket. nih.gov

Furthermore, the tubulin protein has been explored as a potential target. The binding of thiazole derivatives to the colchicine (B1669291) binding site of tubulin is a strategy for developing anticancer agents. nih.govresearchgate.net These docking studies help in understanding the structural requirements for potent inhibition and guide the synthesis of new compounds with improved activity. nih.gov

| Potential Target | PDB ID | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| δ-Opioid Receptor | Not Specified | Tyr308, Trp274, Tyr129 | π-π Stacking | nih.gov |

| κ-Opioid Receptor | 6B73 | Tyr139, Trp287 | π-π Stacking | nih.gov |

| Monoamine Oxidase A (MAO-A) | Not Specified | Tyr407, Tyr444 | π-π Stacking | nih.gov |

| Monoamine Oxidase A (MAO-A) | Not Specified | Cys197, Gln215 | Hydrogen Bonding | nih.gov |

| Tubulin | Not Specified | Not Specified | Binding at Colchicine Site | nih.govresearchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Sites

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential.

For various thiazole derivatives, DFT calculations have been performed to obtain optimized molecular geometries. researchgate.net These studies often employ the B3LYP functional with a basis set like 6-311G(d,p) using software such as Gaussian. researchgate.net The computed geometric parameters, including bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.gov For example, calculations have been used to compare the computed torsion angles of a molecule's aromatic ring relative to its triazole ring with the experimental values, showing good agreement. nih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting how the molecule will interact with biological receptors and for understanding its reactive sites.

In Silico Prediction of Pharmacokinetic-Relevant Properties (e.g., Blood-Brain Barrier Penetration)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netnih.gov Various online tools and software, such as SwissADME and PkCSM, are used to calculate these properties for thiazole-piperazine derivatives. researchgate.net

A key consideration for neurologically active compounds is their ability to cross the Blood-Brain Barrier (BBB). The prediction of BBB penetration is often based on physicochemical descriptors like molecular weight (MW), lipophilicity (mLogP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (tPSA). mdpi.com Generally, compounds with a tPSA value below 70 Ų are more likely to be CNS active. mdpi.com Computational models can classify compounds as BBB permeable (BBB+) or non-permeable (BBB-). researchgate.net Studies on related piperazine (B1678402) derivatives have used these models to predict that most analogues are capable of crossing the BBB. researchgate.net

Oral bioavailability is another crucial parameter, influenced by factors like molecular flexibility and polarity. mdpi.com Veber's rule, which considers the number of rotatable bonds and tPSA, is often used to predict good oral bioavailability. mdpi.com Many synthesized 4-phenyl-1,3-thiazole derivatives have been shown to comply with these rules. mdpi.com

| Predicted Property | Governing Factors/Descriptors | General Finding for Thiazole-Piperazine Analogues | Source |

|---|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | MW, mLogP, HBA, HBD, tPSA | Generally predicted to be BBB permeable (BBB+) | researchgate.netmdpi.com |

| CNS Activity | tPSA < 70 Ų | Many derivatives meet the criteria for CNS activity | mdpi.com |

| Gastrointestinal (GI) Absorption | Lipophilicity, Polarity | Predicted to have good oral bioavailability | mdpi.com |

| Drug-Likeness | Lipinski's Rule of Five, Veber's Rule | Most compounds comply with standard drug-likeness rules | mdpi.com |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this complex over time. MD simulations are performed on the docked pose to confirm that the predicted binding mode is maintained in a simulated physiological environment.

For piperazine-containing compounds, MD simulations have been used to validate docking results. researchgate.net These simulations track the movements of the ligand and the protein atoms over a set period, typically nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and the ligand from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the binding pose predicted by docking is reliable. researchgate.net These simulations provide stronger evidence for the proposed binding hypothesis and increase confidence in the potential of the compound as a modulator of the specific target. researchgate.net

Pharmacological and Biological Profile: Pre Clinical in Vitro and in Silico Evaluations

Modulation of Receptor Systems

The core structure, combining a phenylpiperazine moiety with a thiazole (B1198619) ring, has shown affinity for several important receptor families, suggesting a potential for polypharmacology.

Derivatives of the thiazole-piperazine structure have been evaluated for their ability to bind to dopamine (B1211576) D₂ and D₃ receptors. The high sequence homology between these two receptor subtypes presents a challenge in achieving selectivity. researchgate.net However, studies on a series of 4-thiazolyl-4-ylbenzamide N-piperazine analogs, which are structurally related to 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, have demonstrated significant affinity and selectivity for the D₃ receptor over the D₂ receptor. researchgate.net

In competitive radioligand binding assays, these analogs exhibited a range of binding affinities at the human D₃ receptor with Kᵢ values between 2.5 nM and 31 nM. researchgate.net The selectivity for the D₃ receptor versus the D₂ receptor was notable, ranging from 73-fold to as high as 1390-fold. researchgate.net This selective binding is attributed to the ability of the N-phenylpiperazine portion to occupy the orthosteric binding site of the D₃ receptor, while the extended moiety (in this case, the thiazole-containing part) interacts with a unique secondary binding site not present in the D₂ receptor. researchgate.net This bitopic binding mechanism is a key strategy in developing D₃-selective ligands. researchgate.net

Table 1: Dopamine Receptor Binding Profile of Related Thiazole-Piperazine Analogs

| Receptor Subtype | Binding Affinity (Kᵢ) Range | Selectivity (D₃ vs. D₂) |

|---|---|---|

| Dopamine D₃ | 2.5 nM - 31 nM | 73 to 1390-fold |

Data sourced from studies on 4-thiazolyl-4-ylbenzamide N-piperazine analogs. researchgate.net

While direct radioligand binding affinity data for this compound on opioid receptors is not extensively documented, its engagement with the opioidergic system has been strongly indicated through mechanistic and in silico studies. A 2021 study investigating a series of novel thiazole-piperazine derivatives found that several of these compounds exhibited significant antinociceptive (pain-relieving) effects in animal models. mdpi.comnih.gov

Crucially, the antinociceptive activity of the active compounds was blocked by pre-treatment with naloxone, a non-selective opioid receptor antagonist. mdpi.comnih.gov This finding strongly suggests that the analgesic effects of these thiazole-piperazine derivatives are mediated through the activation of the opioid system. mdpi.com

To further elucidate this, molecular docking studies were performed. The results supported the pharmacological findings, demonstrating significant interactions between the active thiazole-piperazine compounds and the µ- (mu) and δ- (delta) opioid receptors. mdpi.combohrium.com The in silico analysis indicated that hydrogen bonds were major contributors to the binding at the µ-opioid receptor. bohrium.com Conversely, the relationship between the compounds' binding and the κ- (kappa) opioid receptor was not found to be significant. bohrium.com The authors of the study concluded that while the binding potential was shown in silico, verification through experimental methods like radioligand binding assays would be a valuable future direction. mdpi.comproquest.com

The thiazole-piperazine scaffold has been identified as a promising structure for developing non-imidazole histamine (B1213489) H₃ receptor antagonists. rsc.org The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. rsc.org

In vitro pharmacological characterization of a series of 5-substituted-2-thiazol-4-n-propylpiperazines, which are structurally analogous to the compound of interest, has been performed. nih.gov These studies used the electrically evoked contraction of the guinea pig jejunum to determine antagonist potency. One lead compound from a related series, N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine, demonstrated high in vitro potency with a pA₂ value of 8.27. nih.gov A subsequent modification within the series yielded a compound with a pA₂ of 8.38. nih.gov The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, with higher values indicating greater potency. These findings confirm that the thiazole-piperazine core is a key pharmacophore for H₃ receptor antagonism. nih.gov

The phenylpiperazine moiety is a well-known structural motif in many centrally acting agents and is known to interact with serotonin (B10506) (5-HT) receptors. While specific binding data for this compound across the full spectrum of serotonin receptors is limited, studies on related structures provide strong evidence for potential interactions.

For instance, a series of 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives were synthesized and evaluated for their affinity to 5-HT₁ₐ serotonin receptors through radioligand analysis. europeanreview.org The results showed that these compounds bind to 5-HT₁ₐ receptors, although their affinity was generally lower than their affinity for dopamine receptors. europeanreview.org The study highlighted that structural modifications significantly impacted receptor affinity and selectivity. europeanreview.org This indicates that the phenylpiperazine portion of the target compound likely confers some degree of affinity for serotonin receptors, though the specific subtype profile and functional activity would be determined by the complete molecular structure, including the phenyl-thiazole component.

Enzyme Inhibition and Activation Studies

Investigations into the compound's effects on enzyme activity have primarily centered on cholinesterases, which are key targets in the management of neurodegenerative disorders.

Several studies have synthesized and evaluated novel thiazole-piperazine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

In one study, a series of thiazole-piperazine hybrids were screened for their inhibitory potential using the in vitro Ellman's method. Several compounds showed significant inhibitory activity against the AChE enzyme, with IC₅₀ values for the most active compounds ranging from 0.0317 µM to 0.2158 µM. Notably, one derivative displayed an IC₅₀ value of 0.0317 µM, which was more potent than the standard drug donepezil (B133215) in the same assay. In this particular study, none of the compounds exhibited significant inhibitory activity against BChE.

Another study on different benzimidazole-based thiazole derivatives also reported potent dual inhibitors of both AChE and BuChE, with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com This suggests that the thiazole scaffold is a versatile component for designing cholinesterase inhibitors and that modifications elsewhere in the molecule can tune the selectivity towards AChE or BChE.

Table 2: Cholinesterase Inhibition by Selected Thiazole-Piperazine Derivatives

| Compound Type | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| Thiazolylhydrazone Derivative 3c | Acetylcholinesterase (AChE) | 0.0317 |

| Thiazolylhydrazone Derivative 3a | Acetylcholinesterase (AChE) | 0.0496 |

| Thiazolylhydrazone Derivative 3i | Acetylcholinesterase (AChE) | 0.2158 |

Data sourced from a study on a series of thiazole-piperazine hybrids.

Antioxidant Activity Investigations

An extensive review of scientific literature did not yield any specific in vitro or in silico studies investigating the antioxidant activity of the compound this compound. While the broader class of thiazole and piperazine (B1678402) derivatives has been a subject of interest for their potential antioxidant properties, research focusing directly on this particular chemical entity is not available in the reviewed sources.

Studies on related compounds, such as phenolic thiazoles and other thiazole derivatives, have explored their capacity to scavenge free radicals and act as antioxidants. researchgate.netnih.govmdpi.comnih.govmdpi.comchemrxiv.org For instance, various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) test, and thiobarbituric acid reactive substances (TBARS) test have been employed to evaluate the antioxidant potential of different thiazole-containing molecules. nih.gov Similarly, certain piperazine derivatives have been assessed for their antioxidant capabilities. psu.edunih.gov However, without direct experimental data for this compound, its specific antioxidant profile remains uncharacterized.

Galectin-1 Inhibition

There is no available scientific literature reporting on the in vitro or in silico evaluation of this compound as an inhibitor of Galectin-1. Galectin-1 is a protein that plays a role in various biological processes, and its inhibitors are of interest for therapeutic applications. nih.govnih.gov

Research has been conducted on other heterocyclic compounds as potential Galectin-1 inhibitors. For example, studies have explored thiazole-linked coumarin (B35378) piperazine hybrids and have identified compounds with significant inhibitory activity against Galectin-1. researchgate.net The exploration of different molecular scaffolds, including those containing thiazole and piperazine rings, is an active area of research for the development of selective Galectin-1 inhibitors. nih.govmdpi.com Nevertheless, specific binding affinity or inhibitory constants for this compound against Galectin-1 have not been determined or reported.

Anti-amnestic Properties in in vivo Models (Non-Human)

No in vivo studies in non-human models investigating the anti-amnestic properties of this compound have been found in the reviewed scientific literature. The evaluation of compounds for their potential to counteract memory deficits is a critical step in the development of treatments for cognitive disorders.

While the specific compound has not been studied, related benzothiazole (B30560) and piperazine derivatives have been investigated for their nootropic and cognition-enhancing effects in various animal models of amnesia, such as those induced by scopolamine (B1681570) or streptozotocin. sci-hub.senih.govnih.gov These studies often involve behavioral tests like the Morris water maze and elevated plus maze to assess learning and memory. sci-hub.senih.gov However, in the absence of direct in vivo testing, the potential of this compound to mitigate amnesia remains unknown.

Structure Activity Relationship Sar Studies of 1 4 Phenyl 1,3 Thiazol 2 Yl Piperazine Analogues

Influence of Substituent Variations on Pharmacological Efficacy and Selectivity

The decoration of the core 1-(4-phenyl-1,3-thiazol-2-yl)piperazine structure with various substituents has a profound impact on pharmacological efficacy and selectivity. Studies on related N-phenylpiperazine and phenylthiazole series have established clear SAR trends that are applicable to this scaffold.

Alterations to the N-phenylpiperazine moiety are particularly influential. For instance, in a series of N-phenylpiperazine analogues designed as D3 dopamine (B1211576) receptor ligands, the position and nature of substituents on the phenyl ring dictate both affinity and selectivity. nih.gov Maintaining a specific substitution pattern, such as a fluorinated N-phenylpiperazine portion, while varying other parts of the molecule can preserve high affinity for the target receptor. nih.gov Similarly, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, substitutions on the phenyl ring attached to the thiazole (B1198619) core were systematically varied. nih.gov The introduction of a methoxy (B1213986) group on this phenyl ring was a key feature in some of the synthesized analogues. nih.gov

In a series of thiazole-substituted benzoylpiperazine derivatives developed as acetylcholinesterase (AChE) inhibitors, various substitutions on the benzoyl and thiazole moieties led to significant differences in inhibitory activity. nih.gov Compounds featuring specific substitutions demonstrated inhibitory effects in the range of 80-84%, with IC₅₀ values as low as 0.8023 µM. nih.gov This highlights that even distal substitutions on moieties attached to the piperazine (B1678402) ring can transmit their electronic and steric effects to modulate binding at the target.

Furthermore, research on benzothiazole-piperazine hybrids has shown that substitutions on the benzothiazole (B30560) ring, such as with halogens or electron-withdrawing groups, can fine-tune the biological activity. nih.gov For example, N-(6-substituted-benzothiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides were evaluated for anticonvulsant activity, where substitutions on both the benzothiazole and piperazine rings were crucial for potency. researchgate.net These findings collectively suggest that the phenyl and thiazole rings of the this compound scaffold are sensitive to substitution, and careful selection of functional groups is essential for optimizing pharmacological properties.

Table 1: Influence of Substituent Variation on Biological Activity This table is interactive. You can sort and filter the data.

| Parent Scaffold | Substituent (R) | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-Phenylpiperazine | Varied F, Cl on phenyl | D3/D2 Dopamine Receptor | Substitution pattern modulates affinity and selectivity. | nih.gov |

| 4-Phenylthiazole | Methoxy on phenyl | sEH/FAAH Inhibition | Methoxy group is a key modification. | nih.gov |

| Benzoylpiperazine-Thiazole | Varied on benzoyl/thiazole | Acetylcholinesterase Inhibition | Specific substitutions led to IC₅₀ values ~0.8-1.2 µM. | nih.gov |

| Benzothiazole-Piperazine | Varied on benzothiazole | Anticonvulsant | Substitutions are critical for potency. | researchgate.net |

| 4-Nitroimidazole-Piperazine | Varied on triazole | Anticancer (MCF-7) | 4-chlorophenyl (9g) and 4-bromophenyl (9k) substitutions on the triazole ring showed potent activity (IC₅₀ = 2.00 µM and 5.00 µM, respectively). | nih.gov |

| Pyrazole-Piperazine | Methyl on piperazine | Anti-inflammatory | The derivative (LQFM182) reduced levels of pro-inflammatory cytokines TNF-α and IL-1β. | nih.gov |

Positional Isomerism and Stereochemical Effects on Biological Activity

Positional isomerism and stereochemistry are fundamental factors that dictate the biological activity of this compound analogues by influencing their three-dimensional shape and ability to fit into specific binding pockets.

The significance of stereochemistry is paramount. Chiral natural products are typically biosynthesized as single enantiomers, and this chirality is often crucial for their biological function. nih.govnih.gov For many drug classes, stereochemistry drives both potency and pharmacokinetic properties. nih.gov In studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the separation of racemates into their individual optical isomers revealed that one enantiomer was significantly more potent as an analgesic. nih.gov Specifically, the (S)-(+)-5 isomer was found to be the more potent enantiomer. nih.gov This demonstrates that the specific spatial arrangement of atoms is critical for effective interaction with the biological target. Molecular modeling can often elucidate the structural and stereochemical requirements for efficient binding. nih.govnih.gov Sometimes, stereochemistry affects target binding directly, while in other cases, it may influence uptake and transport, leading to enhanced biological activity for a specific isomer. nih.govnih.gov

Positional isomerism, which involves changing the location of substituents on a molecule, also has a profound effect. Research on N-(benzo[d]thiazol-2-yl)-nitrobenzamides showed that moving a nitro (NO₂) group between the ortho, meta, and para positions of the benzoyl ring resulted in compounds with different crystal structures and molecular geometries. mdpi.com The ortho-substituted isomer adopted a distorted geometry due to steric hindrance, while the meta-substituted version was the most planar. mdpi.com Such changes in molecular shape directly impact how a ligand can interact with its receptor, potentially altering binding affinity and efficacy. Studies on other compounds have shown that positional isomers can have vastly different chemical reactivity and biological effects. mdpi.com For the this compound scaffold, moving a substituent on the phenyl ring from the para position to the meta or ortho position would alter the molecule's electronic distribution and conformation, thereby modulating its interaction with a given biological target.

Role of Linker Length and Bridging Moieties in Ligand-Target Interactions

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is known to be pivotal. nih.gov The insertion of a piperazine ring into a linker is a common strategy to increase rigidity and improve solubility. nih.gov However, the chemical groups adjacent to the piperazine can significantly affect its properties. nih.gov Studies on piperazine-containing linkers show that both the length and composition are critically important for degradation activity and target selectivity. nih.gov For example, using a simple alkyl chain to connect the piperazine to another functional group can be tailored to achieve the optimal distance for activity. nih.gov

In the context of G-protein coupled receptor (GPCR) ligands, such as those targeting dopamine receptors, analogues are often constructed with an alkyl chain linking the core piperazine to another cyclic moiety. nih.govnih.gov For example, a series of compounds featured a 2-(4-aryl-piperazin-1-yl)-ethyl linker. nih.gov The synthesis of these molecules involves multi-step procedures where the linker is carefully constructed. nih.gov

Systematic variation of the linker has been explored in various heterocyclic hybrids. In one study, a library of piperazine-tethered thiazole compounds was created where the piperazine was connected to the C4 position of the thiazole ring via a methyl group (-CH₂-). nih.govmdpi.com This library was then further diversified by acylating the second nitrogen of the piperazine with various carboxylic acids, effectively altering the nature of the "bridging moiety." nih.govmdpi.com Another study on anticonvulsants utilized an acetamide (B32628) bridge [-C(O)CH₂-] to connect various substituted piperazines to a benzothiazole core. researchgate.net This research underscores that the bridging unit not only provides spacing but also introduces specific chemical properties (e.g., hydrogen bond donors/acceptors) that can engage in key interactions with the target protein.

Table 2: Examples of Linker and Bridging Moiety Variations This table is interactive. You can sort and filter the data.

| Core Scaffold | Linker/Bridging Moiety | Attached Group | Biological Target | Reference |

|---|---|---|---|---|

| Piperazine | -CH₂-CH₂- | 7-amino-tetrahydronaphthalene | Dopamine D3 Receptor | nih.gov |

| Thiazole-Piperazine | -CH₂- | Various Acyl Groups | P. falciparum | nih.govmdpi.com |

| Benzothiazole | -C(O)CH₂- | Substituted Piperazines | Anticonvulsant Activity | researchgate.net |

| Piperazine | -(CH₂)n-C(O)NH- | E3 Ligase Ligand | Protein of Interest (PROTAC) | nih.gov |

| Imidazole-Piperazine | -CH₂-Triazole- | Substituted Phenyls | Anticancer | nih.gov |

Scaffold Hybridization and Bioisosteric Replacements in Activity Modulation

Scaffold hybridization and bioisosteric replacement are powerful strategies in medicinal chemistry to modulate the activity of the this compound core, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Scaffold Hybridization involves combining the core scaffold with other known pharmacophores to create a new hybrid molecule with potentially synergistic or novel activities. nih.gov For example, the piperazine-thiazole framework has been hybridized with other heterocyclic systems like furan, 1,2,3-triazole, and imidazole.

Thiazolo[5,4-d]pyrimidine (B3050601) Hybrids: In a search for adenosine (B11128) A₂A receptor inverse agonists, a thiazolo[5,4-d]pyrimidine scaffold was linked to a 4-phenylpiperazine moiety via an ethyl chain. The resulting hybrid, 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, showed high binding affinity (Kᵢ = 8.62 nM) and potent inverse agonist activity (IC₅₀ = 7.42 nM). mdpi.com

Nitroimidazole-Triazole Hybrids: A modular synthesis approach, often using "click chemistry," has been used to link a piperazine-nitroimidazole scaffold to a 1,2,3-triazole ring, which is then further substituted. nih.gov This strategy created hybrids with potent anticancer activity. nih.govresearchgate.net

Fluoroquinolone Hybrids: The C-7 piperazine of the antibiotic norfloxacin (B1679917) has been hybridized with a thiazolidinedione moiety. This work showed that adding an extra phenyl ring to the hybrid was beneficial for antibacterial potency. mdpi.com

Bioisosteric Replacement involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing the compound's therapeutic profile. nih.govresearchgate.net This can significantly alter properties like electron distribution, lipophilicity, and hydrogen bonding capacity. nih.gov

Heterocyclic Ring Replacement: In a series of dopamine D3 receptor agonists, the phenyl ring of the arylpiperazine moiety was replaced with other heterocyclic systems. nih.gov This extension of SAR studies led to the identification of highly potent and selective agonists. nih.gov Similarly, replacing a phenyl ring with a piperidine (B6355638) or piperazine has been used to reduce lipophilicity while retaining potency. blumberginstitute.org

Functional Group Bioisosteres: The 1,2,4-oxadiazole (B8745197) ring is recognized as a bioisostere of an amide group. mdpi.com This replacement can improve metabolic stability and other drug-like properties. While not directly applied to the title compound in the cited literature, this principle could be used to modify linkers or side chains attached to the this compound scaffold.

These strategies allow chemists to navigate new chemical spaces, overcome limitations of an initial lead compound, and fine-tune molecular properties to achieve a desired biological effect. researchgate.net

Design and Biological Evaluation of Novel Thiazole Piperazine Derivatives

Synthetic Strategies for Derivative Libraries

The generation of diverse libraries of thiazole-piperazine derivatives is crucial for exploring their therapeutic potential. Researchers employ various synthetic strategies, often focusing on efficiency and the ability to introduce a wide range of substituents.

A common and effective method involves the Hantzsch thiazole (B1198619) synthesis. This approach typically includes the reaction of a thiosemicarbazide (B42300) derivative with an appropriate α-haloketone, such as a substituted 2-bromoacetophenone, in a solvent like ethanol (B145695) to yield the target thiazole-piperazine compounds. nih.govresearchgate.net For instance, a library of compounds was created by reacting a thiosemicarbazone of 4-(4-methylpiperazin-1-yl)benzaldehyde with various substituted phenacyl bromides. nih.gov This method allows for the introduction of diversity at the phenyl ring attached to the thiazole core.

Another prominent strategy involves multi-step reactions starting from simpler building blocks. One such pathway begins with the reaction of piperazine (B1678402) and 4-fluorobenzaldehyde (B137897) to create a benzaldehyde (B42025) intermediate. nih.gov This intermediate is then converted to its corresponding thiosemicarbazone, which is subsequently cyclized with different phenacyl bromides to form the final thiazole-piperazine derivatives. nih.gov Similarly, some syntheses start by treating chloroacetyl chloride with piperazine to form 1,4-bis(chloroacetyl)piperazine. researchgate.net This intermediate can then be reacted with thiosemicarbazones and subsequently cyclized to create bis(thiazole) derivatives. researchgate.netnih.govrsc.org

Combinatorial and parallel synthesis techniques are also employed to rapidly generate large libraries. mdpi.comnih.gov These methods often utilize solid-phase synthesis protocols, which streamline the process of purification and allow for the efficient creation of a multitude of derivatives. mdpi.comnih.gov For example, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was generated through the parallel synthesis reaction of piperazine with newly generated 4-chloromethyl-2-amino thiazoles, followed by reaction with a variety of commercially available carboxylic acids. mdpi.comnih.gov This approach facilitates the exploration of structure-activity relationships by systematically modifying different parts of the molecular scaffold.

The key synthetic routes are summarized below:

Route 1: Reaction of a piperazine-containing thiosemicarbazone with various α-bromoacetophenones. nih.govresearchgate.net

Route 2: Multi-step synthesis involving the initial reaction of piperazine with a halo-aldehyde, followed by thiosemicarbazone formation and cyclization. nih.gov

Route 3: Building bis-heterocyclic structures by starting with a bis(chloroacetyl)piperazine intermediate. researchgate.netnih.gov

Route 4: Employing parallel synthesis and combinatorial chemistry to react piperazine with 4-chloromethyl-2-amino thiazoles and then with various carboxylic acids. mdpi.comnih.gov

High-Throughput Screening Approaches for Initial Biological Assessment

Once libraries of thiazole-piperazine derivatives are synthesized, high-throughput screening (HTS) is employed for initial biological evaluation. These assays are designed to rapidly assess the activity of a large number of compounds against specific biological targets.

A primary application for these derivatives is in oncology. A common HTS method is the in vitro cytotoxicity screening against a panel of human cancer cell lines. The National Cancer Institute (NCI) in the USA, for example, utilizes a 60-cell line screen representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. nih.gov Synthesized thiazole derivatives are typically tested at a single high concentration (e.g., 10 μM) to identify compounds that exhibit significant growth inhibition. nih.gov

The MTT assay is another widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines, such as human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). mdpi.comresearchgate.netmdpi.com This assay measures the metabolic activity of cells, which correlates with cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) for active compounds. mdpi.commdpi.com

Beyond cancer, these compounds are screened for other activities. For antimicrobial assessment, derivatives are tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, to determine their minimum inhibitory concentrations (MICs). jneonatalsurg.com Other screening targets include enzymes relevant to specific diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, or parasitic organisms like Plasmodium falciparum, the causative agent of malaria. mdpi.comnih.govnih.gov

| Compound Class | Screening Method | Targets | Reference |

|---|---|---|---|

| Thiazole-Hydrazone Derivatives | NCI-60 Cell Line Screen | Anticancer (PI3K/mTOR inhibition) | nih.gov |

| Thiazolyl Pyrazole Derivatives | MTT Assay | Anticancer (HepG-2, HCT-116, MCF-7 cell lines) | mdpi.comresearchgate.net |

| Piperazine-Tethered Thiazoles | Antiplasmodial Assay | Antimalarial (Plasmodium falciparum Dd2 strain) | mdpi.comnih.gov |

| Thiazole-Clubbed Piperazines | Enzyme Inhibition Assay | Anti-Alzheimer's (hAChE, hBuChE) | nih.gov |

| Piperazine-Thiazole Derivatives | Antimicrobial Assay | Antibacterial (S. aureus, E. coli) | jneonatalsurg.com |

Lead Compound Identification for Further Mechanistic Exploration

The data from HTS campaigns allows for the identification of "hit" or "lead" compounds, which exhibit promising biological activity and serve as the starting point for more detailed investigation. Structure-activity relationship (SAR) studies are then conducted to understand how chemical structure influences biological activity, guiding the optimization of these leads.

In the realm of anticancer research, several lead compounds have emerged. For instance, a series of thiazole derivatives designed as PI3K/mTOR dual inhibitors identified compound 3b as a potent agent, showing an IC₅₀ of 0.086 µM against PI3Kα and 0.221 µM against mTOR. nih.gov Another study focusing on EGFR-targeted agents for colon cancer highlighted compound 9i as exceptionally potent, with an IC₅₀ of 1.2 nM. rsc.org This compound was found to induce apoptosis and downregulate the anti-apoptotic Bcl-2 gene. rsc.org Similarly, compound 4c from a different series was found to be a highly active derivative against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively, and it also inhibited the VEGFR-2 enzyme. mdpi.com

Screening for anti-infective properties has also yielded significant leads. A library of piperazine-tethered thiazoles was screened for antiplasmodial activity, leading to the identification of hit compound 2291-61 , which demonstrated an EC₅₀ of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.comnih.gov

Furthermore, research into neurodegenerative diseases has identified promising candidates. A study on multi-target agents for Alzheimer's disease found that compounds 10 and 20 were potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), with IC₅₀ values in the submicromolar range. nih.gov Compound 10 was the most potent hAChE inhibitor (IC₅₀ = 0.151 µM), while compound 20 was the best hBuChE inhibitor (IC₅₀ = 0.103 µM). nih.gov These compounds also showed remarkable capabilities in inhibiting Aβ amyloid aggregation and chelating metal ions, and they proved to be non-cytotoxic in neuronal cells. nih.gov

| Lead Compound | Therapeutic Area | Key Activity Data | Reference |

|---|---|---|---|

| Compound 3b | Anticancer | IC₅₀ = 0.086 µM (PI3Kα), 0.221 µM (mTOR) | nih.gov |

| Compound 9i | Anticancer | IC₅₀ = 1.2 nM (Colon Cancer) | rsc.org |

| Compound 4c | Anticancer | IC₅₀ = 2.57 µM (MCF-7), 0.15 µM (VEGFR-2) | mdpi.com |

| Compound 2291-61 | Antimalarial | EC₅₀ = 102 nM (P. falciparum Dd2) | mdpi.com |

| Compound 10 | Anti-Alzheimer's | IC₅₀ = 0.151 µM (hAChE), 0.135 µM (hBuChE) | nih.gov |

| Compound 20 | Anti-Alzheimer's | IC₅₀ = 0.103 µM (hBuChE) | nih.gov |

These identified lead compounds provide a solid foundation for further mechanistic studies and preclinical development, showcasing the rich pharmacological potential of the thiazole-piperazine scaffold.

Future Perspectives and Unexplored Research Avenues for 1 4 Phenyl 1,3 Thiazol 2 Yl Piperazine Research

Integration of Advanced Computational Approaches for Scaffold Optimization

The future development of 1-(4-phenyl-1,3-thiazol-2-yl)piperazine analogues will heavily rely on the integration of sophisticated computational tools to refine and optimize the molecular scaffold for enhanced potency and selectivity. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are pivotal in accelerating the drug discovery process. nih.govmdpi.com

Molecular docking studies have already been instrumental in understanding the binding interactions of thiazolylhydrazine-piperazine derivatives with targets like MAO-A. nih.govmdpi.comresearchgate.net These studies reveal critical interactions within the active site, guiding the rational design of new derivatives with improved binding affinity. Future work should expand upon this by employing more advanced computational techniques.

Key Future Computational Approaches:

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed 3D contour maps. researchgate.netnih.gov These maps highlight the regions around the scaffold where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor modifications would be favorable for biological activity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can predict the dynamic behavior of the ligand-receptor complex over time, offering deeper insights into the stability of interactions and potential allosteric effects.

In Silico ADMET Prediction: Early prediction of ADME and toxicity (ADMET) properties is crucial. Computational models can forecast parameters like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity, allowing for the prioritization of candidates with favorable pharmacokinetic profiles and minimizing late-stage failures. nih.govpharmacophorejournal.com

| Computational Technique | Application in Scaffold Optimization | Potential Outcome for this compound |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidate structure-activity relationships based on 3D molecular fields. nih.gov | Design of new analogues with enhanced target-specific potency by modifying the phenyl or piperazine (B1678402) rings. |

| Molecular Dynamics (MD) | Simulate the dynamic interactions between the compound and its biological target. | Deeper understanding of binding stability and mechanism of action, guiding more precise structural modifications. |

| Target Fishing/Inverse Docking | Screen the compound against a large database of biological targets. nih.govnih.govresearchgate.net | Identification of novel, unanticipated biological targets, broadening the therapeutic scope. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties in silico. nih.govpharmacophorejournal.com | Prioritization of derivatives with better drug-like properties, reducing the risk of late-stage attrition. |

Expansion of Biological Target Profiling for Broader Mechanistic Understanding

Current research has primarily focused on the interaction of this compound derivatives with a limited set of targets, such as monoamine oxidases. nih.govmdpi.com A significant future direction is the systematic expansion of biological target profiling to uncover a broader mechanistic landscape and potential polypharmacology. This involves screening the compound against diverse panels of receptors, enzymes, and ion channels.

The "target fishing" or "chemocentric" approach, where a compound is docked against numerous macromolecular targets, has been successfully used for other 4-phenyl-1,3-thiazol-2-amine scaffolds to identify potential targets like S-methyl-5-thioadenosine phosphorylase in Leishmania. nih.govnih.govresearchgate.net Applying this strategy to this compound could reveal unexpected activities. Given that both thiazole (B1198619) and piperazine rings are present in a multitude of pharmacologically active molecules, a wider range of targets is plausible. mdpi.comnih.gov For instance, various piperazine derivatives are known to interact with serotonergic, dopaminergic, and adrenergic receptors, which are implicated in a variety of neurological disorders. silae.it

A broader understanding of its targets will not only open new therapeutic avenues but also provide a more comprehensive safety profile by identifying potential off-target effects early in the development process.

Development of Novel Synthetic Pathways for Enhanced Accessibility and Sustainability

The accessibility and sustainable production of this compound and its derivatives are contingent on the development of efficient and environmentally benign synthetic methodologies. While the classical Hantzsch thiazole synthesis is a common route, it often involves harsh conditions. nih.govbepls.com

Future research should focus on modern synthetic strategies that offer improvements in yield, purity, and environmental impact.

Promising Synthetic Avenues:

Combinatorial and Parallel Synthesis: These high-throughput techniques allow for the rapid generation of large libraries of diverse thiazole-piperazine derivatives, which is essential for extensive structure-activity relationship (SAR) studies. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods. bepls.com

Green Chemistry Approaches: The use of environmentally friendly solvents (like water or ethanol), recyclable catalysts, and solvent-free reaction conditions is becoming increasingly important. bepls.combohrium.com Exploring these green synthetic routes can make the production of these compounds more sustainable and cost-effective. bepls.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive alternative to traditional batch processing for large-scale production.

| Synthetic Strategy | Advantages | Relevance to this compound Synthesis |

| Parallel Synthesis | Rapid generation of a library of analogues for screening. mdpi.com | Accelerates the exploration of SAR around the core scaffold. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. bepls.com | Efficient synthesis of thiazole ring and subsequent coupling with piperazine. |

| Green Solvents/Catalysts | Environmentally friendly, reduced hazardous waste, potential for recycling. bohrium.com | Development of sustainable manufacturing processes. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Potential for efficient and safe large-scale production for further development. |

Exploration of Emerging Biological Applications beyond Current Scope

While the initial focus has been on neurological disorders due to MAO inhibition, the structural motifs within this compound suggest a much broader potential for biological activity. nih.gov The thiazole ring is a component of compounds with a wide array of therapeutic properties, and the piperazine ring is a cornerstone of many CNS-active and anticancer drugs. silae.itnih.gov

Potential Unexplored Therapeutic Areas:

Anticancer Activity: The thiazole nucleus is found in numerous compounds with demonstrated anticancer properties. nih.govnih.gov Furthermore, piperazine-based hybrids have shown cytotoxicity against various cancer cell lines, including hepatoblastoma and colorectal carcinoma. nih.gov Future studies should screen this compound derivatives against a panel of cancer cell lines and investigate their mechanisms, which could involve the inhibition of kinases or other pathways crucial for cancer cell proliferation. pharmacophorejournal.comnih.gov

Neurodegenerative Diseases: Beyond MAO inhibition for depression, this scaffold could be explored for other neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov Many multi-target-directed ligands for Alzheimer's disease incorporate heterocyclic systems to inhibit cholinesterases, prevent Aβ aggregation, or exert antioxidant effects. mdpi.comnih.gov The neuroprotective potential of this compound class remains a rich area for investigation.

Infectious Diseases: The 4-phenyl-1,3-thiazol-2-amine scaffold has shown promise as a starting point for developing antileishmanial agents. nih.govnih.gov Similarly, piperazine-tethered thiazoles have been identified as having potent antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. mdpi.comnih.gov This suggests that this compound and its analogues could be valuable leads in the fight against neglected tropical diseases and other infectious agents.

Anti-inflammatory and Antioxidant Activity: Thiazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. nih.gov Chronic inflammation and oxidative stress are underlying factors in many diseases, including cardiovascular, metabolic, and neurodegenerative disorders. Investigating the potential of this compound to modulate inflammatory pathways and scavenge free radicals could unlock new therapeutic applications. nih.gov

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine derivatives?

- Methodological Answer : The synthesis typically involves:

-

Alkylation : Reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄·5H₂O in a DCM:H₂O (2:1) system to form triazole derivatives .

-

Fragment-Based Coupling : Reacting benzoyl chlorides with 1-(4-fluorobenzyl)piperazine in DCM using N,N-diisopropylethylamine as a base .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.0–8.4 ppm, piperazine N-CH₂ at δ 2.5–3.8 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M⁺] at m/z 397.1685) and purity .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye irritation .

- Work in a fume hood to prevent inhalation of toxic fumes during synthesis .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

- Catalyst Loading : Adjust CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) ratios to minimize side reactions .

- Temperature Control : Conduct reactions at 0–5°C for thermally sensitive intermediates .

Q. What computational strategies are used to study its SERT inhibition mechanism?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to serotonin transporter (SERT) active sites, with parameters set to Lamarckian GA and 2.5 Å grid spacing .

- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental Ki values (14 nM) .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

- Methodological Answer :

-

Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance cytotoxicity .

-

Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

Derivative Substituent IC₅₀ (μM) Reference 7b 2-NO₂ 12.3 7c 4-NO₂ 9.8

Q. How to resolve discrepancies in NMR data during structural elucidation?

- Methodological Answer :

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Comparative Analysis : Cross-reference with published spectra of analogous piperazine-thiazole hybrids .

Q. What strategies improve stability in aqueous solutions for in vitro assays?

- Methodological Answer :

- pH Adjustment : Buffer solutions at pH 6.5–7.4 to prevent hydrolysis of the thiazole ring .

- Lyophilization : Store lyophilized powder at −20°C and reconstitute in DMSO immediately before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.